3-(2-Methylpyridin-4-yl)pentane-1,5-diol
Description
3-(2-Methylpyridin-4-yl)pentane-1,5-diol is a diol derivative featuring a pyridine ring substituted with a methyl group at the 2-position.
Properties
IUPAC Name |
3-(2-methylpyridin-4-yl)pentane-1,5-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9-8-11(2-5-12-9)10(3-6-13)4-7-14/h2,5,8,10,13-14H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWOXJZSQSGGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylpyridine and a suitable pentane-1,5-diol precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the pyridine ring with the pentane-1,5-diol chain.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpyridin-4-yl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups on the pyridine ring.
Scientific Research Applications
3-(2-Methylpyridin-4-yl)pentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of 3-(2-Methylpyridin-4-yl)pentane-1,5-diol and Analogs
Key Observations:
- Substituent Effects :
- Pyridine derivatives (e.g., 3-(Pyridin-4-yl)pentane-1,5-diol) exhibit higher polarity compared to piperidine or phenyl-substituted analogs, influencing solubility and interaction with biological targets.
- The 2-methyl group on pyridine in the target compound may sterically hinder interactions or improve metabolic stability compared to unsubstituted pyridine analogs.
- Pharmacological Activity :
- Pentane-1,5-diol enhances percutaneous absorption of drugs like terbinafine more effectively than propane-1,2-diol (propylene glycol), with 5% pentane-1,5-diol showing sustained release profiles .
- Substituted diols (e.g., piperidinyl or methoxyphenyl derivatives) may retain absorption-enhancing properties while offering additional functionalities (e.g., antimicrobial or antifungal activity) .
- Antimicrobial Mechanisms :
Table 2: Application Comparison of Pentane-1,5-diol and Derivatives
Performance Highlights:
- Pentane-1,5-diol is prioritized in dermatology for its dual role as an absorption enhancer and preservative, reducing the need for additional excipients .
- Substituted diols (e.g., 3-(4-Methoxyphenyl)pentane-1,5-diol) are critical intermediates in synthesizing antifungal agents, demonstrating the versatility of diol derivatives in drug development .
Biological Activity
3-(2-Methylpyridin-4-yl)pentane-1,5-diol is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound this compound possesses a pyridine ring and two hydroxyl groups, which contribute to its reactivity and biological interactions. Its molecular formula is , and it exhibits properties typical of diols, including the ability to form hydrogen bonds.
The biological activity of this compound is thought to involve its interaction with various biomolecules. The hydroxyl groups can engage in hydrogen bonding with proteins and enzymes, potentially modulating their activity. Furthermore, the pyridine moiety may facilitate interactions with neurotransmitter receptors or other cellular targets.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pentane-1,5-diol has shown effectiveness against a range of bacteria, fungi, and viruses. It operates by disrupting cellular integrity, likely through dehydration mechanisms that lead to cell lysis .
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive bacteria | 2.5 - 15.0% (vol/vol) |
| Gram-negative bacteria | 2.5 - 15.0% (vol/vol) |
Cytotoxicity and Safety Profile
Initial studies suggest that this compound has low oral toxicity and is non-irritating to the skin, making it a candidate for topical applications in antimicrobial therapies . Further toxicological studies are necessary to establish a comprehensive safety profile.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of pentane-1,5-diol derivatives against various bacterial strains. The results demonstrated that these compounds could effectively inhibit both antibiotic-susceptible and multi-resistant strains of bacteria. The proposed mechanism involves the extraction of water from bacterial cells, leading to osmotic collapse .
Potential Therapeutic Applications
Due to its promising antibacterial properties, this compound is being explored for potential therapeutic applications in treating infections caused by resistant bacterial strains. Its formulation as a topical agent could provide an alternative to traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
